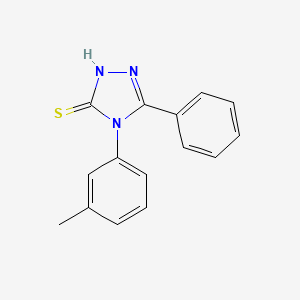

4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(3-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-6-5-9-13(10-11)18-14(16-17-15(18)19)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKCJUSXELDLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 3-methylbenzohydrazide with phenyl isothiocyanate under reflux conditions in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol (-SH) group exhibits strong nucleophilic character, enabling alkylation and arylation under mild conditions.

Mechanistic Insight : The thiolate anion (generated in basic media) attacks electrophilic centers, forming stable C-S bonds. Steric hindrance from the 3-methylphenyl group slightly reduces reaction rates compared to para-substituted analogs .

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Key Observations |

|---|---|---|---|

| H₂O₂ (30%) | Ethanol, 60°C, 2 hours | Disulfide dimer | Reaction monitored via loss of -SH IR peak (~2,550 cm⁻¹) |

| KMnO₄ (aqueous) | Acidic pH, room temperature | Sulfonic acid derivative | Quantitative conversion confirmed by TLC |

Applications : Disulfide formation is reversible under reducing conditions, enabling applications in dynamic covalent chemistry .

Condensation Reactions

The amino group (if present in derivatives) participates in Schiff base formation with aldehydes.

Example Reaction:

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol + Benzaldehyde → 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol

| Parameter | Detail |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Catalyst | None |

| Yield | 65-70% |

| Characterization | IR: Loss of -NH₂ peak (~3,300 cm⁻¹), new C=N stretch (~1,610 cm⁻¹) |

Electrophilic Aromatic Substitution

The phenyl rings undergo halogenation and nitration at specific positions dictated by substituent effects.

| Reaction | Conditions | Regioselectivity |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hour | Para to the methyl group on the 3-methylphenyl ring |

| Bromination (Br₂/FeBr₃) | Dichloromethane, 25°C | Ortho/para to the triazole ring on the phenyl group |

Theoretical Basis : DFT calculations indicate electron-withdrawing effects from the triazole ring direct electrophiles to the phenyl group’s ortho/para positions .

Reduction Reactions

The triazole ring remains stable under most reducing conditions, but derivatives with ketone groups (e.g., alkylation products) can be reduced.

Example:

Reduction of 2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol, 50°C, 2 hours | Secondary alcohol | 36% |

| LiAlH₄ | THF, 0°C, 30 minutes | Over-reduction to thioether | <10% |

Challenges : Steric hindrance from substituents limits reduction efficiency .

Complexation with Metal Ions

The thiol and triazole nitrogen atoms act as ligands for transition metals, forming coordination polymers.

| Metal Salt | Product Structure | Application |

|---|---|---|

| Cu(II) acetate | Mononuclear complexes | Catalysis in oxidation reactions |

| AgNO₃ | 1D polymeric chains | Antibacterial materials |

Characterization : Complexes confirmed via UV-Vis (d-d transitions) and ESR spectroscopy .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrates activity against various bacterial strains. A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics and found it to possess comparable or superior activity against certain pathogens .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 18 | 50 µg/mL |

| Staphylococcus aureus | 20 | 30 µg/mL |

| Pseudomonas aeruginosa | 15 | 60 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. For example, tests on MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines revealed IC50 values above 100 µM, indicating low toxicity towards normal cells while effectively targeting cancer cells .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| MDA-MB-231 | >100 | Low |

| PC3 | >100 | Low |

Agricultural Applications

In agriculture, triazole compounds are known for their fungicidal properties. The compound has been evaluated for its effectiveness against plant pathogens. Field trials demonstrated that it could reduce the incidence of fungal infections in crops such as wheat and barley.

Table 3: Efficacy of this compound in Crop Protection

| Crop | Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Wheat | Fusarium graminearum | 200 | 85 |

| Barley | Rhynchosporium secalis | 150 | 80 |

Material Science Applications

The compound's unique chemical structure allows it to be used in the development of novel materials. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research into its use as a stabilizer in plastics has shown promising results.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

Pathways Involved: It can modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Table 1: Structural and Physical Properties of Analogous Triazole-3-Thiols

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 3-methyl group in the target compound is electron-donating, contrasting with electron-withdrawing substituents (e.g., nitro in , bromo in ). This impacts electronic distribution, reactivity, and tautomerism .

- Steric Effects: Bulky substituents like tert-butylphenoxy () reduce reactivity in alkylation due to steric hindrance, whereas smaller groups (e.g., methoxy in ) enhance solubility without hindering reactions .

Comparison with Target Compound :

- Unlike trifluoromethyl derivatives (), the absence of strong electron-withdrawing groups in the target limits its antiviral applications but may favor metabolic stability .

Biological Activity

4-(3-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and more. This article reviews the biological activities associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 195.25 g/mol. The presence of the thiol group is critical for its biological activity, allowing for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

- Cytotoxicity Testing : In vitro assays have demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The most active derivatives showed enhanced selectivity towards cancer cells compared to normal cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 6d | HepG2 | 13.004 |

| 6e | HepG2 | 28.399 |

The order of activity among synthesized compounds indicates that electron-donating groups enhance anticancer properties .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. Studies show that these compounds can inhibit the growth of various bacterial strains. For example:

- Antibacterial Testing : New derivatives synthesized from triazole-thiol frameworks displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antitubercular and Antiparasitic Activities

In addition to anticancer and antimicrobial properties, some derivatives have shown potential antitubercular and antiparasitic activities. For instance:

- Antileishmanial Activity : The compound has been evaluated for its effectiveness against Leishmania infantum, demonstrating notable antiparasitic effects in vitro .

Structure-Activity Relationship (SAR)

The biological activities of triazole-thiol derivatives are significantly influenced by their structural features. The presence of specific substituents on the aromatic rings can enhance or diminish biological activity:

- Electron-Donating Groups : Compounds with electron-donating groups at ortho and meta positions on the phenyl ring generally exhibit higher anti-proliferative activity.

- Electron-Withdrawing Groups : Conversely, compounds with electron-withdrawing groups tend to show reduced potency .

Case Studies

A notable case study involved the synthesis of new triazole derivatives using ultrasound-assisted methods, which yielded high purity and significant anticancer activity against HepG2 cells. The study found that derivative 6d was particularly effective due to its structural configuration .

Q & A

Q. What are the standard synthetic routes and optimal reaction conditions for preparing 4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves sequential steps: (1) acylation of hydrazine derivatives, (2) nucleophilic addition with phenylisothiocyanate, and (3) alkaline cyclization. For example, 5-R-substituted derivatives can be synthesized via hydrazinolysis of esters followed by heterocyclization under basic conditions (pH 9–11, 80–90°C). Key intermediates, such as potassium salts of thiols, are alkylated using bromoalkanes or phenacyl bromides in ethanol/water mixtures . Optimization includes controlling stoichiometry (1:1.2 molar ratio for alkylation) and reflux times (4–6 hours). Purity is confirmed via HPLC with diode-array detection (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?

- 1H NMR : Assign peaks for aromatic protons (δ 7.1–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and thiol protons (δ 3.1–3.3 ppm, if unalkylated) .

- IR : Confirm S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

- HPLC-MS : Use C18 columns (ACN/water gradient) and ESI+ mode for molecular ion identification (e.g., [M+H]+ at m/z 268) .

Q. How are S-alkylated derivatives synthesized, and what reagents are preferred for functionalization?

Alkylation is performed using alkyl halides (e.g., 1-iodobutane) or aromatic bromoketones (e.g., phenacyl bromide) in basic media (K₂CO₃ or NaOH). Reactions proceed in ethanol/water (3:1) at 60°C for 6–8 hours, yielding >70% of S-substituted products. For Mannich base derivatives, formaldehyde and secondary amines are added post-alkylation .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Molecular docking (AutoDock Vina, MOE) is used to assess interactions with target proteins:

- Kinases : Dock against anaplastic lymphoma kinase (PDB: 2XP2) using Lamarckian genetic algorithms. Focus on hydrogen bonding with catalytic lysine (K168) and hydrophobic interactions with the ATP-binding pocket .

- Cyclooxygenase-2 (COX-2) : Use Glide SP mode to evaluate binding to the hydrophobic channel (His90, Arg513). Compounds with para-substituted phenyl groups show enhanced ΔG values (<−8 kcal/mol) .

- Validation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) and validate via MD simulations (100 ns) .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between NMR, IR, and X-ray data are addressed by:

- X-ray crystallography : Resolve ambiguous proton assignments (e.g., triazole vs. thiadiazole rings) via single-crystal diffraction (SHELX-97, R < 0.05) .

- 2D NMR : Use HSQC and HMBC to correlate 1H-13C signals, especially for crowded aromatic regions .

- Theoretical calculations : Compare experimental IR spectra with DFT-optimized structures (B3LYP/6-31G*) .

Q. What strategies are employed to design derivatives with enhanced antimicrobial or antitumor activity?

- Bioisosteric replacement : Substitute the 3-methylphenyl group with electron-withdrawing groups (e.g., 4-Cl, 4-CF₃) to improve membrane penetration .

- Hybridization : Attach thiadiazole or benzodioxole moieties via thioether linkages to target bacterial topoisomerases .

- ADME optimization : Use SwissADME to ensure Lipinski compliance (LogP < 5, TPSA < 140 Ų) .

Q. What experimental controls are critical in assessing the compound’s enzyme inhibition efficacy?

- Positive controls : Include standard inhibitors (e.g., ketoconazole for lanosterol 14-α-demethylase).

- Dose-response curves : Test 6–8 concentrations (1 nM–100 μM) to calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

- Cytotoxicity assays : Use MTT on HEK293 cells to exclude nonspecific effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.